(1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride
CAS No.:
Cat. No.: VC17530950
Molecular Formula: C8H11Cl2N3
Molecular Weight: 220.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11Cl2N3 |
|---|---|
| Molecular Weight | 220.10 g/mol |
| IUPAC Name | 1H-benzimidazol-4-ylmethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C8H9N3.2ClH/c9-4-6-2-1-3-7-8(6)11-5-10-7;;/h1-3,5H,4,9H2,(H,10,11);2*1H |
| Standard InChI Key | UERJIDOKTPVORP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C(=C1)NC=N2)CN.Cl.Cl |
Introduction
Synthesis and Optimization Strategies
Industrial-scale synthesis typically involves a multi-step process:
-
Benzimidazole Core Formation: Condensation of o-phenylenediamine with formic acid under reflux yields the unsubstituted benzimidazole scaffold.
-
Aminomethylation: Direct electrophilic substitution at the 4-position using chloromethylamine or Mannich reaction derivatives introduces the aminomethyl group .
-
Salt Formation: Treatment with hydrochloric acid in anhydrous ethanol precipitates the dihydrochloride salt .
Critical reaction parameters include:
-
Temperature: 80–100°C for aminomethylation to prevent side reactions.
-
Catalysts: Lewis acids like ZnCl₂ improve regioselectivity .
-
Purification: Recrystallization from ethanol/water mixtures achieves >95% purity, validated by HPLC .
Recent advances employ continuous-flow reactors to enhance yield (up to 78%) and reduce byproducts. Scalability remains a focus, with pilot plants reporting batch sizes of 10–50 kg/month .
Molecular Structure and Spectral Characterization
The compound’s structure has been confirmed via:
-
NMR Spectroscopy:
-
Mass Spectrometry: ESI-MS m/z 149.1 [M–2HCl+H]⁺, consistent with the free base molecular weight .
Computational modeling (DFT at B3LYP/6-31G*) predicts a dipole moment of 5.2 Debye, indicating high polarity conducive to aqueous solubility.
Biological Activity and Pharmaceutical Applications
Enzyme Inhibition
The compound inhibits tyrosine kinase receptors (IC₅₀ = 3.2 μM) and PARP-1 (IC₅₀ = 8.7 μM) in vitro, suggesting potential in oncology therapeutics. Molecular docking studies reveal binding to the ATP pocket of EGFR via hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
Antiviral Research
In SARS-CoV-2 PLpro inhibition assays, derivatives of this scaffold reduced viral replication by 62% at 10 μM, though the parent compound showed limited activity (IC₅₀ > 50 μM) . Structural modifications, such as N-alkylation, are under investigation to enhance potency.
Material Science Applications
As a ligand in metal-organic frameworks (MOFs), the compound coordinates with Cu(II) ions to form porous networks with a surface area of 1,200 m²/g, useful for gas storage.
| Hazard | Precautionary Measure | Source |
|---|---|---|
| Skin irritation (H315) | Wear nitrile gloves | |
| Eye damage (H319) | Use safety goggles | |
| Respiratory tract irritation (H335) | Use fume hoods |
Disposal recommendations include incineration at >1,000°C with scrubbers to neutralize HCl emissions .
Future Research Directions
-
Structure-Activity Relationships: Systematic modification of the aminomethyl group to optimize pharmacokinetics.
-
Combination Therapies: Co-administration with checkpoint inhibitors in murine cancer models.
-
Green Synthesis: Catalytic asymmetric synthesis using biocatalysts to reduce waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume